7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-methyl-4(1H)-quinolinone
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Overview
Description
7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-methyl-4(1H)-quinolinone is a complex organic compound that belongs to the class of quinolinones
Preparation Methods
The synthesis of 7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-methyl-4(1H)-quinolinone involves multiple steps, including the formation of the quinolinone core and the introduction of the chloro and trifluoromethyl groups. One common synthetic route involves the use of starting materials such as 3-chloro-5-(trifluoromethyl)pyridine and 8-methylquinolinone. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the quinolinone core allows for oxidation reactions, which can lead to the formation of quinoline derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the quinolinone core.
Scientific Research Applications
7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-methyl-4(1H)-quinolinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-methyl-4(1H)-quinolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-methyl-4(1H)-quinolinone include other quinolinone derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and applications. Some examples include:
- 7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone
- 7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-methylquinoline These compounds highlight the versatility of the quinolinone scaffold and its potential for further modification and application .
Properties
IUPAC Name |
7-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-8-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N2O/c1-7-11(17)3-2-9-13(7)23-6-10(15(9)24)14-12(18)4-8(5-22-14)16(19,20)21/h2-6H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQRFTHVGQQGQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C(C2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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